molecular formula C20H13ClO3S B371381 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 298215-98-2

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate

Cat. No. B371381
CAS RN: 298215-98-2
M. Wt: 368.8g/mol
InChI Key: RYOKLJQWTFDFQW-IZZDOVSWSA-N
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Description

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate, referred to as compound 4CPC, is a novel organic compound that has recently been explored for its potential scientific research applications. Compound 4CPC is a member of the thiophene carboxylate family and is composed of a thiophene ring with a 3-chlorophenylprop-2-enoyl group attached to the ring. This compound has been found to have a variety of potential applications in the scientific research field due to its unique chemical structure and properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has focused on synthesizing various thiophene and chalcone derivatives through reactions like Claisen-Schmidt condensation, highlighting the importance of these compounds in organic chemistry and materials science. These studies provide a foundation for understanding the chemical behavior and structural characteristics of thiophene-based compounds, including their crystal structures and intermolecular interactions (Salian et al., 2018; Quoc et al., 2019).

Chemical Reactions and Properties

  • Studies on thiophene derivatives explore their reactions, such as halogenation and cyclocondensation, to create compounds with varied functional groups. These reactions are crucial for developing novel materials with potential applications in pharmaceuticals, agrochemicals, and organic electronics (Corral & Lissavetzky, 1984; Axton et al., 1992).

Ligand Synthesis and Organic Electronics

  • Research on thiophene-based compounds also includes their use in synthesizing organic ligands and their application in organic electronics, such as in the development of luminescent materials or organic semiconductors. These applications demonstrate the versatility of thiophene derivatives in contributing to advancements in materials science and technology (Kabirifard et al., 2020; Visy et al., 1994).

Molecular Structure Analysis

  • Detailed molecular structure analysis and computational studies on thiophene derivatives provide insights into their electronic properties, such as hyperpolarizability and molecular orbitals. These studies are essential for understanding the electronic behavior of thiophene derivatives and their potential in creating advanced materials with specific optical or electronic properties (Najiya et al., 2014).

properties

IUPAC Name

[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO3S/c21-16-4-1-3-14(13-16)6-11-18(22)15-7-9-17(10-8-15)24-20(23)19-5-2-12-25-19/h1-13H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOKLJQWTFDFQW-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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